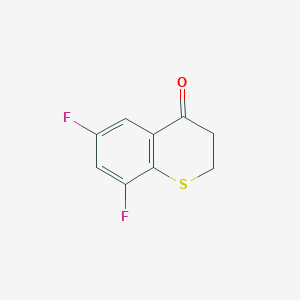

4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Convenient Synthesis Techniques : A variety of synthesis methods have been developed for 4H-1-Benzothiopyran derivatives, demonstrating their versatility in chemical synthesis. For instance, a convenient Baylis-Hillman synthesis method for 3-substituted 2H-1-Benzothiopyrans (thiochromenes) offers yields up to 67%, showcasing an efficient approach to these compounds (Kaye & Nocanda, 2002). Additionally, synthesis techniques involving reactions with sodium azide or diethyl ethoxymethylenemalonate have been utilized to create novel benzothiopyran derivatives, indicating their significance in organic chemistry (Nakazumi, Endo, Nakaue, & Kitao, 1985).

Structural and Spectral Analysis : Detailed structural and spectral analyses of benzothiopyran-4-ones have been conducted to differentiate them from other similar compounds. Mass, NMR, and UV spectra have been utilized to characterize these compounds, offering insights into their chemical properties and reactivity (Nakazumi & Kitao, 1977).

Potential Pharmaceutical Applications

Chemotherapeutic Agents : The synthesis of 2-substituted 4H-thieno[2,3-b][1]benzothiopyran-4-ones has been explored for their potential as chemotherapeutic agents. This research underscores the importance of benzothiopyran derivatives in the development of new medicinal compounds (El-Subbagh, Yousif, El-Eman, & El-kerdawy, 1989).

Anticonvulsant and Sedative-Hypnotic Activity : Studies on 4-(alkylimino)-2,3-dihydro-4H-1-benzopyrans and -thiopyrans have revealed significant anticonvulsant activity. These findings highlight the therapeutic potential of benzothiopyran derivatives in treating neurological conditions (Arnoldi et al., 1990).

Antiaggregating Activity : N,N-disubstituted 4-amino-3-phenyl-2H,5H-[1]benzothiopyrano[4,3-b]pyran-2-ones have been synthesized and shown to possess strong platelet antiaggregating activity. This suggests their potential use in preventing thrombotic diseases (Bargagna et al., 1990).

Mechanism of Action

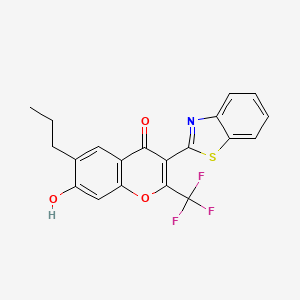

6,8-Difluorothiochroman-4-one, also known as 4H-1-Benzothiopyran-4-one, 6,8-difluoro-2,3-dihydro-, is a chemical compound with the molecular formula C9H6F2OS . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

The exact mode of action of 6,8-Difluorothiochroman-4-one is currently unknown due to the lack of specific studies on this compound. It is known that thiochroman-4-one derivatives have been synthesized and evaluated for their in vitro antifungal activity . This suggests that 6,8-Difluorothiochroman-4-one may interact with its targets to exert antifungal effects.

Biochemical Pathways

Given its potential antifungal activity, it may be involved in pathways related to fungal growth and proliferation .

Pharmacokinetics

It has a high gastrointestinal absorption and is predicted to be BBB permeant . . These properties may influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given its potential antifungal activity, it may inhibit the growth and proliferation of certain fungi .

properties

IUPAC Name |

6,8-difluoro-2,3-dihydrothiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2OS/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYVMGWKGUNBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)

![Ethyl 4-(4-bromophenyl)-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2770488.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)

![2-(Hexylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2770497.png)

![6-methyl-N-[2-(4-methylphenyl)ethyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2770500.png)

![N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2770501.png)